N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide
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Overview
Description
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C15H17N3O2S3 and its molecular weight is 367.5. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antibacterial Evaluation
Research on novel heterocyclic compounds containing a sulfonamido moiety has demonstrated their potential as antibacterial agents. The synthesis process involves reacting precursors with various compounds to produce derivatives with significant antibacterial activity. This highlights the potential of sulfonamide derivatives in addressing microbial resistance through the development of new antibiotics (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013).
Inhibition of Carbonic Anhydrase Isoenzymes
Sulfonamide-based compounds have been synthesized and tested for their inhibition of human erythrocyte carbonic anhydrase isoenzymes I and II, showcasing their potential as therapeutic agents in managing conditions associated with these enzymes. The metal complexes of these sulfonamides exhibited significant inhibitory activity, suggesting their applicability in medical chemistry (Nurgün Büyükkıdan et al., 2017).
Antiproliferative Agents
Another study explored the antiproliferative activity of sulfonamide derivatives against the human breast cancer cell line MCF-7. The research involved synthesizing novel derivatives and evaluating their effectiveness compared to standard chemotherapy drugs, indicating the promise of sulfonamide compounds in cancer therapy (M. S. Bashandy et al., 2014).
Fluorescent Probe for Thiophenols
Sulfonamide derivatives have been utilized in the development of fluorescent probes for the selective discrimination of thiophenols over aliphatic thiols. This application is crucial in chemical, biological, and environmental sciences for the detection of toxic benzenethiols, demonstrating the versatility of sulfonamide compounds beyond their medicinal properties (Z. Wang et al., 2012).
Green Synthesis Approaches
The green synthesis of thiophenyl pyrazoles and isoxazoles adopting 1,3-dipolar cycloaddition methodology highlights the environmental benefits of utilizing sulfonamide derivatives in chemical synthesis. This approach not only provides a sustainable pathway to generate biologically active compounds but also emphasizes the role of sulfonamides in green chemistry (D. Sowmya et al., 2018).
Mechanism of Action
Target of Action
Thiophene-based compounds have been reported to exhibit a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Mode of Action
It is known that thiophene derivatives can interact with biological targets in various ways, leading to a range of therapeutic effects .
Biochemical Pathways
Thiophene derivatives have been reported to possess a wide range of therapeutic properties, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that thiophene derivatives can be easily sulfonated, nitrated, halogenated, acylated but cannot be alkylated and oxidized .
Result of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that thiophene derivatives are soluble in most organic solvents like alcohol and ether but insoluble in water .
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S3/c1-11-15(13-5-9-21-10-13)12(2)18(17-11)7-6-16-23(19,20)14-4-3-8-22-14/h3-5,8-10,16H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBIEHXZFVPCHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=CS2)C)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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